molecular formula C12H10Cl2N4O2 B3007036 2-(4-chlorophenoxy)-N'-(5-chloropyrimidin-2-yl)acetohydrazide CAS No. 1370051-55-0

2-(4-chlorophenoxy)-N'-(5-chloropyrimidin-2-yl)acetohydrazide

Cat. No.: B3007036
CAS No.: 1370051-55-0
M. Wt: 313.14
InChI Key: RKBFKNKGBPOVPS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 5-chloropyrimidine-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy and chloropyrimidinyl groups can participate in substitution reactions, where other functional groups replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide: shares similarities with other compounds containing chlorophenoxy and chloropyrimidinyl groups.

    2-(4-chlorophenoxy)acetohydrazide: Lacks the chloropyrimidinyl group but has similar chemical properties.

    N’-(5-chloropyrimidin-2-yl)acetohydrazide: Lacks the chlorophenoxy group but retains the chloropyrimidinyl group.

Uniqueness

The presence of both chlorophenoxy and chloropyrimidinyl groups in 2-(4-chlorophenoxy)-N’-(5-chloropyrimidin-2-yl)acetohydrazide makes it unique compared to its analogs

Properties

IUPAC Name

2-(4-chlorophenoxy)-N'-(5-chloropyrimidin-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2/c13-8-1-3-10(4-2-8)20-7-11(19)17-18-12-15-5-9(14)6-16-12/h1-6H,7H2,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBFKNKGBPOVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NNC2=NC=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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